![molecular formula C20H21ClN2O3 B4089140 N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4089140.png)
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Overview
Description
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential applications in the treatment of a range of neurological and psychiatric disorders.
Mechanism of Action
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has a calming effect on the brain, and can help to reduce seizures, anxiety, depression, and drug-seeking behavior.
Biochemical and physiological effects:
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. It also increases the levels of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. Additionally, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain, and for investigating the potential therapeutic applications of GABAergic drugs. However, one limitation of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, its effects on other neurotransmitters such as dopamine and serotonin may complicate its therapeutic use.
Future Directions
There are a number of potential future directions for research on N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of refractory epilepsy. Clinical trials are currently underway to investigate its safety and efficacy in this population. Another area of interest is its potential use in the treatment of anxiety and depression. Preclinical studies have shown promising results, and clinical trials are currently underway to investigate its safety and efficacy in humans. Additionally, there is interest in investigating the potential use of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide in the treatment of substance use disorders, particularly cocaine addiction. Overall, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide represents a promising tool for investigating the role of GABA in the brain, and for developing new treatments for neurological and psychiatric disorders.
Scientific Research Applications
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in preclinical models of epilepsy, anxiety, depression, and addiction. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy, and is currently being investigated as a potential treatment for refractory epilepsy in humans. It has also been shown to have anxiolytic and antidepressant effects in animal models, and is being investigated as a potential treatment for anxiety and depression in humans. Additionally, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and is being investigated as a potential treatment for substance use disorders in humans.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-10-26-18-8-6-17(7-9-18)23-13-14(11-19(23)24)20(25)22-16-5-3-4-15(21)12-16/h3-9,12,14H,2,10-11,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHXVJYCAQVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.